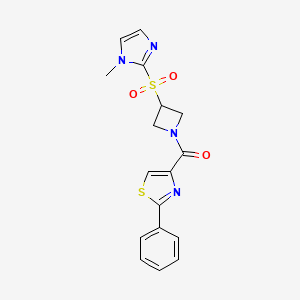
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O3S2 and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.
Structural Characteristics
The compound features:
- An azetidine ring , which is a four-membered saturated heterocycle.
- A sulfonyl group attached to an imidazole moiety, known for its diverse biological activities.
- A thiazole ring , which often exhibits antimicrobial and anticancer properties.
Antimicrobial Properties
Compounds containing imidazole and sulfonyl groups are recognized for their antibacterial and antifungal activities. Research indicates that derivatives of imidazole can inhibit bacterial growth by disrupting DNA synthesis and cellular metabolism. The specific biological activity of this compound suggests potential antimicrobial effects, although direct studies on this compound remain limited.
Anticancer Potential
The structural features of the compound may also imply anticancer activity . Similar compounds have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, imidazo[2,1-b]thiazole derivatives have shown potent anticancer activity against multiple cancer types .
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic pathways:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the sulfonyl group via sulfonation reactions with sulfonyl chlorides.
- Acylation reactions to introduce the methanone group.
These synthetic strategies highlight the complexity and potential challenges in producing this compound for research purposes.
Inhibition Studies
Preliminary studies utilizing molecular docking simulations suggest that this compound may interact with key biological targets, including enzymes involved in metabolic pathways. For example, compounds with similar structures have been evaluated for their inhibitory effects on carbonic anhydrases (CAs), which play critical roles in various physiological processes .
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Imidazole Derivatives | Contains imidazole ring | Known for antibacterial activity |
| Sulfanilamide | Contains sulfonamide group | Used as an antibiotic |
| Azetidine Derivatives | Contains azetidine rings | Potential use in drug design |
Propiedades
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-20-8-7-18-17(20)26(23,24)13-9-21(10-13)16(22)14-11-25-15(19-14)12-5-3-2-4-6-12/h2-8,11,13H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMYUKRKLHUAFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













